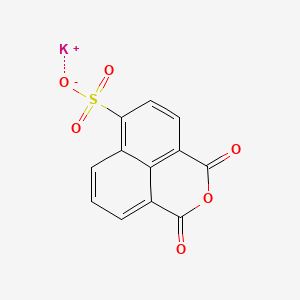

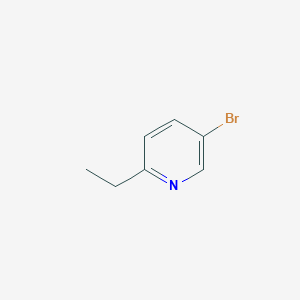

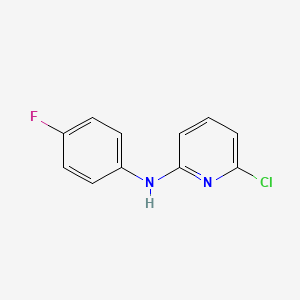

6-Chloro-N-(4-fluorophenyl)-2-pyridinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : Research has explored synthesis methods for related compounds, highlighting the chemical properties and synthesis routes of pyridinamine derivatives. For example, a study detailed the synthesis of 5-phenyl-2-pyridinamine, a mutagenic compound structurally related to aminobiphenyls, suggesting its potential carcinogenicity. This highlights the synthetic accessibility of related compounds for further biological studies (Stavenuiter et al., 1985).

Chemical Properties and Reactions

- Electronic Effects in Fluoroaryl Compounds : A comparative study on fluorophenyl compounds of antimony and bismuth demonstrated the electronic nature of substituents, providing insights into the inductive effects and solvent interactions of such compounds (Nesmeyanov et al., 1973).

- Bond Activation : Research into Pt(II) complexes with a dual agostic interaction revealed the delicate balance between sp2 and sp3 C-H bond activation, showcasing the intricate reactions involving fluorophenyl derivatives (Crosby et al., 2009).

Application in Materials Science

- Novel Heterocycle Molecules : A study on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one explored its synthesis, characterization, and reactivity, indicating its potential in non-linear optics due to significant hyperpolarizability and other electronic properties (Murthy et al., 2017).

- Corrosion Inhibition : Pyrazolopyridine derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel, demonstrating the utility of fluorophenyl-pyridinamine derivatives in industrial applications (Dandia et al., 2013).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the chemical is ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

特性

IUPAC Name |

6-chloro-N-(4-fluorophenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-10-2-1-3-11(15-10)14-9-6-4-8(13)5-7-9/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCVTLPNALADRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(4-fluorophenyl)-2-pyridinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。